2-Ethyl-6-methoxypyridine
Overview
Description
2-Ethyl-6-methoxypyridine is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol. It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
While specific synthesis methods for 2-Ethyl-6-methoxypyridine were not found, related compounds such as 2-methoxypyridine have been used in the synthesis of new bent-shaped luminescent mesogens . Additionally, 2-methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair .Molecular Structure Analysis
The molecular structure of 2-Ethyl-6-methoxypyridine consists of a pyridine ring with an ethyl group attached to the second carbon and a methoxy group attached to the sixth carbon .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-6-methoxypyridine were not found, related compounds have been used in various chemical reactions. For instance, 2-methoxypyridine has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
2-Ethyl-6-methoxypyridine has a molecular weight of 137.18 g/mol. Additional physical and chemical properties such as boiling point, melting point, vapor pressure, water solubility, and more can be found on ChemSpider .Scientific Research Applications
Summary of the Application
The goal of this study was to evaluate 2-methoxypyridine as a cationic thymidine mimic in the A-T base pair . The development of nucleic acid base pair analogues that use new modes of molecular recognition is important for fundamental research and practical applications .
Methods of Application or Experimental Procedures
DNA and peptide nucleic acid (PNA) sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .
Results or Outcomes
Introduction of the 2-methoxypyridine nucleobase caused a loss of thermal stability by 10°C in DNA-DNA duplexes and 20°C in PNA-DNA duplexes over a range of mildly acidic to neutral pH . Despite the decrease in thermal stability, the NMR structural studies showed that the 2-methoxypyridine-A formed the expected protonated base pair at pH 4.3 .
2. Synthesis of 2-Pyridones
Summary of the Application
2-Pyridone and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
Methods of Application or Experimental Procedures
The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
Results or Outcomes
A novel synthesis of amino-substituted-2-pyridone has been reported . This reaction was carried out using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .
3. Synthesis of Biologically Active Molecule with 2-Pyridone Scaffold
Summary of the Application
A group of researchers were seeking to design a structure with anti-thrombin activity . This goal led them to a molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .
Methods of Application or Experimental Procedures
The synthesis of this biologically active molecule involved a series of chemical reactions .
Results or Outcomes
The molecule with a 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .
4. Synthesis of 1,5-di(hetero)arylpyridin-2(1H)-ones
Summary of the Application
1,5-di(hetero)arylpyridin-2(1H)-ones are biological compounds with wide applications .
Methods of Application or Experimental Procedures
A Suzuki–Miyaura cross-coupling was performed, followed by a basic hydrolysis, and finally, a Cu-catalysis and C–N bond forming afforded products in good yields .
Results or Outcomes
The reaction succeeded in producing 1,5-di(hetero)arylpyridin-2(1H)-ones in good yields .
5. Synthesis of 2-Pyridone Using Microwave and Palladium Catalyst
Summary of the Application
A novel synthesis of amino-substituted-2-pyridone has been reported . This reaction was carried out using a palladium catalyst under microwave irradiation .
Methods of Application or Experimental Procedures
The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . The reaction was carried out using a palladium catalyst under microwave irradiation .
Results or Outcomes
The reaction succeeded in producing 2-pyridones in good-to-high yields .
6. Synthesis of Biologically Active Molecule with Anti-Thrombin Activity
Summary of the Application
A group of researchers were seeking to design a structure with anti-thrombin activity . This goal led them to a molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .
Methods of Application or Experimental Procedures
The synthesis of this biologically active molecule involved a series of chemical reactions .
Results or Outcomes
The molecule with a 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .
properties
IUPAC Name |
2-ethyl-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIWACGFMMFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methoxypyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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